molecular formula C24H15N5O B3556425 11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE

11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE

Cat. No.: B3556425
M. Wt: 389.4 g/mol
InChI Key: NUAQVAXROFWOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7300(2),?]DODECA-1(9),2,4,7,11-PENTAENE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and diphenyl precursors, followed by cyclization reactions to form the tricyclic core. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 10-(2,4-dimethylphenyl)-5-(pyridin-4-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0(2,6)]dodeca-1(9),2,4,7,11-pentaene
  • 10-(4-{11-[4-(10H-phenoxazin-10-yl)phenyl]-6,12-diphenyl-4,6,10,12-tetraazatricyclo[7.3.0.0(3,7)]dodeca-1(9),2,4,7,10-pentaen-5-yl}phenyl)-10H-phenoxazine

Uniqueness

11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7300(2),?]DODECA-1(9),2,4,7,11-PENTAENE stands out due to its specific tricyclic structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

11,12-diphenyl-4-pyridin-4-yl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15N5O/c1-3-7-16(8-4-1)19-20-23-27-22(18-11-13-25-14-12-18)28-29(23)15-26-24(20)30-21(19)17-9-5-2-6-10-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAQVAXROFWOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=NC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE
Reactant of Route 2
Reactant of Route 2
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE
Reactant of Route 3
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE
Reactant of Route 4
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE
Reactant of Route 5
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE
Reactant of Route 6
11,12-DIPHENYL-4-(PYRIDIN-4-YL)-10-OXA-3,5,6,8-TETRAAZATRICYCLO[7.3.0.0(2),?]DODECA-1(9),2,4,7,11-PENTAENE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.